![molecular formula C9H5ClFN B1370837 1-Chloro-5-fluoroisoquinoline CAS No. 435278-02-7](/img/structure/B1370837.png)
1-Chloro-5-fluoroisoquinoline
Overview
Description
1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 . It is a solid substance that is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Chloro-5-fluoroisoquinoline is 1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
1-Chloro-5-fluoroisoquinoline is a solid substance . It is stored in a dry environment at 2-8°C .
Scientific Research Applications
Chemosensor Applications
- 1-Chloro-5-fluoroisoquinoline derivatives are used in developing chemosensors. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has shown selective responses to Cd2+ ions over other metal ions, with a significant increase in fluorescence. This makes it potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Catalyst Development
- Isoquinoline derivatives, including those similar to 1-Chloro-5-fluoroisoquinoline, have been synthesized for use as Acyl Transfer Catalysts. One such example is the synthesis of 1-chloro-5-nitroisoquinoline, which has been identified as a new compound using nuclear magnetic resonance and mass spectrometry (Chen Pei-ran, 2008).
Molecular Structure Studies
- Derivatives of 1-Chloro-5-fluoroisoquinoline, such as 4-fluoroisoquinoline-5-sulfonyl chloride, have been studied for their molecular structures. These studies include understanding the arrangement of sulfonyl oxygen atoms and the impact of substituents on the isoquinoline plane, as well as exploring intramolecular hydrogen bonding patterns (Ohba et al., 2012).
Synthesis and Analysis
- Research has also focused on the synthesis and analysis of 1-Chloro-isoquinoline, a closely related compound. Different columns have been used to determine its content, and gas chromatography-mass spectrometry has been employed to identify its compositions (Tong Jie, 2009).
Antibacterial Agent Development
- Novel isoquinoline derivatives, which may include 1-Chloro-5-fluoroisoquinoline analogs, have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with functionalized groups, have shown high and broad-range bactericidal activity (Galán et al., 2013).
Safety and Hazards
The safety information for 1-Chloro-5-fluoroisoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 1-Chloro-5-fluoroisoquinoline are not available in the search results, it’s worth noting that quinoline derivatives are widely used in various fields and continue to be a subject of research . The development of new molecules containing the quinoline nucleus could lead to more effective antimalarial, antimicrobial, and anticancer agents .
properties
IUPAC Name |
1-chloro-5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPOKQSRYDGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623860 | |
Record name | 1-Chloro-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435278-02-7 | |
Record name | 1-Chloro-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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